molecular formula C12H10F2N2O2S B2788511 N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide CAS No. 793679-09-1

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide

Katalognummer B2788511
CAS-Nummer: 793679-09-1
Molekulargewicht: 284.28
InChI-Schlüssel: YUDDAGJPUYPYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide, also known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of respiratory viral infections. This compound is a small molecule that targets sialic acid receptors on the surface of human respiratory epithelial cells, preventing the attachment and subsequent infection of influenza viruses.

Wirkmechanismus

The mechanism of action of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide involves the disruption of the sialic acid receptor on the surface of human respiratory epithelial cells. This receptor is used by influenza viruses to attach and enter the host cell. N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide cleaves the sialic acid receptor, preventing the attachment of the virus and subsequent infection of the cell.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide has been shown to be well-tolerated in animal studies and has a favorable safety profile. In addition to its antiviral activity, N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory viral infections. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide is its broad-spectrum antiviral activity against various respiratory viruses. Additionally, N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide has been shown to be effective against strains of influenza virus that are resistant to current antiviral drugs. However, one limitation of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide is its low solubility, which may make it difficult to administer in vivo.

Zukünftige Richtungen

For the research and development of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide include the optimization of the synthesis method to improve the yield and solubility of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide. Clinical trials are also needed to evaluate the safety and efficacy of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide in humans, particularly in the treatment of respiratory viral infections. Finally, the potential use of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide as a prophylactic agent against influenza viruses should be explored.

Synthesemethoden

The synthesis of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide involves a multistep process that begins with the reaction of 4-nitrophenylsulfonamide with 2,3-difluorobenzoyl chloride. The resulting intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final product is obtained by reacting the amine with 4-chlorobenzenesulfonyl chloride. The overall yield of this synthesis method is approximately 25%.

Wissenschaftliche Forschungsanwendungen

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against influenza viruses. In vitro studies have shown that N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide can effectively inhibit the replication of various strains of influenza virus, including seasonal and pandemic strains. Additionally, N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide has been shown to be effective against other respiratory viruses, such as parainfluenza virus and respiratory syncytial virus.

Eigenschaften

IUPAC Name

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDDAGJPUYPYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.